6-Bromo-1-benzothiophene-2-carbonyl chloride

Description

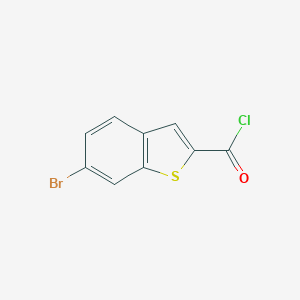

6-Bromo-1-benzothiophene-2-carbonyl chloride (CAS: 105212-27-9) is a halogenated benzothiophene derivative featuring a bromine substituent at the 6-position and a reactive carbonyl chloride group at the 2-position of the benzothiophene core . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structure combines the aromatic stability of benzothiophene with the electrophilic reactivity of the carbonyl chloride group, enabling cross-coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name |

6-bromo-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGRVPIAWAUVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544016 | |

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105212-27-9 | |

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine and thionyl chloride as reagents .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1-benzothiophene-2-carbonyl chloride are not widely documented, the general approach involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-benzothiophene-2-carbonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Addition Reactions: Reagents like water or alcohols can react with the carbonyl chloride group under mild conditions.

Major Products

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Addition Reactions: Products include esters or amides formed from the reaction of the carbonyl chloride group.

Scientific Research Applications

6-Bromo-1-benzothiophene-2-carbonyl chloride is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article delves into its applications, focusing on its use in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in several key reactions:

- Acylation Reactions : The carbonyl chloride group can be used to introduce acyl groups into various substrates, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions : The bromo substituent enables cross-coupling reactions with organometallic reagents (e.g., Grignard reagents or organolithiums) to form new carbon-carbon bonds. This is particularly useful in the construction of polycyclic structures.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Agents : Research has indicated that derivatives of benzothiophene exhibit anticancer properties. The compound can be modified to enhance biological activity against specific cancer types.

- Antimicrobial Activity : Some studies have suggested that benzothiophene derivatives possess antimicrobial properties. The chlorinated derivative may enhance efficacy against bacterial and fungal pathogens.

Materials Science

The unique properties of this compound also make it suitable for applications in materials science:

- Organic Electronics : Due to its electronic properties, this compound can be used in the development of organic semiconductors and photovoltaic devices.

- Fluorescent Materials : The compound's fluorescence characteristics can be harnessed for applications in optoelectronics and sensor technology.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel benzothiophene derivatives using this compound as a precursor. Various acylation reactions were performed leading to compounds that demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications on biological activity.

Case Study 2: Development of Organic Photovoltaics

Research conducted by a team at a leading university focused on utilizing this compound in the fabrication of organic photovoltaic devices. The compound was incorporated into polymer matrices, resulting in improved charge transport properties and enhanced light absorption. The findings indicated that such materials could lead to higher efficiency in solar cells.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Acylation | Introduction of acyl groups | |

| Cross-Coupling | Formation of new carbon-carbon bonds | |

| Synthesis of Derivatives | Creation of novel therapeutic agents |

| Compound Derivative | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzothiophene Derivative A | Anticancer | 12.5 | |

| Benzothiophene Derivative B | Antimicrobial | 15.0 |

Mechanism of Action

The mechanism of action of 6-Bromo-1-benzothiophene-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 6-Bromo-1-benzothiophene-2-carbonyl chloride:

6-Bromo-3-chlorobenzothiophene-2-carbonyl chloride (CAS: 75212-27-0)

This analogue differs by the addition of a chlorine substituent at the 3-position of the benzothiophene ring. Key comparative data are summarized below:

| Property | This compound | 6-Bromo-3-chlorobenzothiophene-2-carbonyl chloride |

|---|---|---|

| CAS Number | 105212-27-9 | 75212-27-0 |

| Molecular Formula | C₉H₄BrClOS* | C₉H₃BrCl₂OS |

| Molecular Weight | Not available | 309.995 g/mol |

| Density | Not available | 1.9 ± 0.1 g/cm³ |

| Boiling Point | Not available | 394.9 ± 37.0 °C |

| Flash Point | Not available | 192.6 ± 26.5 °C |

| Key Substituents | Br (6-position), COCl (2-position) | Br (6-position), Cl (3-position), COCl (2-position) |

Structural Implications :

- The absence of the 3-chloro group in the target compound may reduce steric hindrance, favoring reactions requiring accessibility to the benzothiophene core.

6-Bromo-2-[[[2-(diethylamino)ethyl]amino]methyl]-5-hydroxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester hydrochloride

This indole-based compound (CAS: Not provided) shares functional groups (bromine, carbonyl derivatives) but differs in core structure (indole vs. benzothiophene) .

| Property | This compound | Indole-Based Compound |

|---|---|---|

| Core Structure | Benzothiophene | Indole |

| Functional Groups | COCl, Br | COOEt, Br, NH₂, HCl |

| Molecular Weight | Not available | ~550 g/mol (estimated) |

Functional Implications :

Biological Activity

6-Bromo-1-benzothiophene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiophene core with a bromine substituent and a carbonyl chloride group, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit various enzymes linked to disease pathways, notably kinases and G-protein coupled receptors, which are crucial in cancer and inflammatory processes.

- Nucleophilic Reactivity : The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attacks that can lead to the formation of biologically active derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against non-small cell lung cancer (NSCLC) cell lines. In biochemical evaluations, it exhibited IC50 values indicating significant inhibitory effects on key cancer-related kinases .

- Antimicrobial Activity : Studies have reported that this compound possesses antimicrobial properties, enhancing the efficacy of existing antibiotics against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | c-MET kinase | 8.1 | |

| Antimicrobial | Staphylococcus aureus | 15.0 | |

| Antimicrobial | Pseudomonas aeruginosa | 10.5 |

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and carbonyl chloride | Anticancer, Antimicrobial |

| 6-Chloro-1-benzothiophene-2-carbonyl chloride | Contains chlorine instead of bromine | Reduced reactivity |

| 6-Fluoro-1-benzothiophene-2-carbonyl chloride | Contains fluorine | Different biological profile |

Q & A

Q. Q1: What are the standard synthetic routes for 6-bromo-1-benzothiophene-2-carbonyl chloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination and subsequent carbonyl chloride formation. For example, bromination of 1-benzothiophene derivatives using brominating agents (e.g., Br₂ in H₂SO₄ or NBS) followed by chlorination with reagents like oxalyl chloride (COCl₂) or thionyl chloride (SOCl₂) under anhydrous conditions. Key optimization parameters include:

- Temperature control (0–5°C for bromination to prevent side reactions).

- Stoichiometric ratios (e.g., 1.2–1.5 equivalents of SOCl₂ for complete conversion).

- Solvent selection (e.g., dichloromethane or toluene for inertness).

Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from non-polar solvents) is critical to isolate the product with >95% purity .

Q. Q2: How should researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the benzothiophene backbone (aromatic protons at δ 7.2–8.5 ppm), bromine substitution (splitting patterns), and carbonyl chloride (C=O stretch at ~1750 cm⁻¹ in IR).

- Mass spectrometry (MS) : Verify molecular weight (MW: ~275.5 g/mol) via ESI-MS or HRMS.

- Elemental analysis : Ensure Br and Cl content aligns with theoretical values (±0.3%).

Cross-referencing with CAS registry data (105212-27-9) and PubChem entries ensures consistency .

Advanced Research Questions

Q. Q3: How does steric hindrance from the bromine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: The bromine atom at position 6 introduces steric and electronic effects:

- Steric hindrance : Reduces accessibility of the carbonyl carbon, requiring stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures (40–60°C).

- Electronic effects : Bromine’s electron-withdrawing nature enhances electrophilicity of the carbonyl group, accelerating reactions with amines (e.g., amidation) but may require base catalysis (e.g., triethylamine) to neutralize HCl byproducts.

Controlled experiments comparing reactivity with non-brominated analogs (e.g., 1-benzothiophene-2-carbonyl chloride) can isolate these effects .

Q. Q4: What computational strategies can predict the stability and decomposition pathways of this compound under varying storage conditions?

Methodological Answer: Employ density functional theory (DFT) calculations to:

- Model hydrolysis pathways (e.g., reaction with moisture to form carboxylic acid).

- Predict thermal decomposition products (e.g., CO and HCl release at >100°C).

Pair computational results with experimental TGA (thermogravimetric analysis) and accelerated aging studies (40°C/75% RH for 4 weeks) to validate predictions. Comparative studies with structurally similar compounds (e.g., 4-bromobenzoyl chloride) highlight shared instability trends .

Q. Q5: How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity profiles : Trace solvents (e.g., residual THF) or side products (e.g., dimerization) alter spectra.

Standardize protocols by: - Using high-purity deuterated solvents and internal standards (e.g., TMS).

- Reporting full experimental conditions (e.g., NMR frequency, temperature).

Cross-check data against multi-laboratory repositories like PubChem or CAS Common Chemistry .

Safety and Handling

Q. Q6: What are the critical safety protocols for handling this compound in aqueous or protic environments?

Methodological Answer:

- Inert atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis.

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods mandatory.

- First aid : Immediate washing with NaHCO₃ solution for skin contact; inhalation requires fresh air and medical attention.

Stability studies indicate rapid degradation in water (t½ <1 hr), necessitating anhydrous storage (molecular sieves, −20°C) .

Data-Driven Analysis

Q. Q7: How can researchers design experiments to address conflicting reports on the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Systematic variables to test:

- Catalyst systems : Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 for steric tolerance.

- Base selection : K₂CO₃ (protic) vs. CsF (aprotic).

- Solvent polarity : DMF (polar) vs. toluene (non-polar).

Quantify yields and byproducts (HPLC-MS) to identify optimal conditions. Meta-analysis of prior studies (e.g., Haddad et al. vs. Saito et al.) may reveal methodological biases in ligand choice or substrate scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.